5-Amino-6-chloro-2-ethoxynicotinic Acid
Description
5-Amino-6-chloro-2-ethoxynicotinic acid is a substituted nicotinic acid derivative featuring an amino group at position 5, a chlorine atom at position 6, and an ethoxy group at position 2. This compound is structurally related to pyridinecarboxylic acids, which are pivotal intermediates in pharmaceutical synthesis, particularly for drugs targeting metabolic and inflammatory pathways.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
5-amino-6-chloro-2-ethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-14-7-4(8(12)13)3-5(10)6(9)11-7/h3H,2,10H2,1H3,(H,12,13) |
InChI Key |
YOGAYVRIPBIXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C=C1C(=O)O)N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-amino-6-chloro-2-ethoxynicotinic acid with structurally related compounds, emphasizing substituent variations, physicochemical properties, and applications:
Key Structural and Functional Differences:
Substituent Effects on Reactivity: The ethoxy group in 5-amino-6-chloro-2-ethoxynicotinic acid confers greater steric hindrance and lipophilicity than methoxy or hydroxy analogs, influencing its reactivity in nucleophilic substitutions . Halogen Variations: Chlorine at position 6 (as in the target compound) enhances electron-withdrawing effects compared to fluorine (e.g., 2-chloro-5-fluoro-6-methylnicotinic acid), altering resonance stabilization and pKa values .
Biological and Industrial Applications :
- Ester Derivatives (e.g., Methyl 6-chloro-2-methoxynicotinate) are often prodrugs, improving oral absorption by masking the carboxylic acid group .
- Hydroxy-Substituted Analogs (e.g., 5-chloro-2-hydroxy-6-methylnicotinic acid) exhibit higher solubility in aqueous media, making them suitable for topical formulations .
Synthetic Utility: Aldehyde Derivatives (e.g., 6-chloro-2-methoxynicotinaldehyde) serve as intermediates for imine or hydrazone formation, enabling access to fused-ring systems . Amino-Substituted Compounds (e.g., 2-amino-6-chloronicotinic acid) are precursors for metal-organic frameworks (MOFs) due to their chelating properties .
Research Findings and Trends
- Lipophilicity and Bioavailability : Ethoxy-substituted nicotinic acids generally show improved logP values compared to methoxy or hydroxy analogs, as demonstrated in QSAR studies .
- Thermal Stability : Methyl and ethyl esters (e.g., Methyl 6-chloro-2-methoxynicotinate) exhibit higher thermal stability than free acids, favoring their use in high-temperature reactions .
- Regulatory Considerations : Chlorinated pyridinecarboxylic acids are scrutinized for environmental persistence, necessitating greener synthetic routes .
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